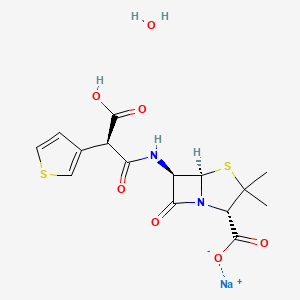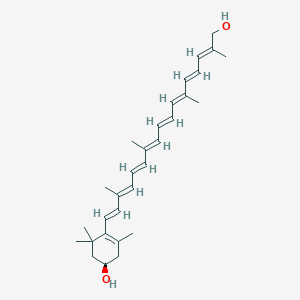
beta-Citraurol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-hydroxy-8'-apo-beta-carotenol is an apo carotenoid triterpenoid compound consisting of 8'-apo-beta-carotene having a hydroxy group at the 8'-position and an (R)-hydroxy substituent at the 3-position.
Applications De Recherche Scientifique
Genetic Manipulation of Stem Cells
Research by Wainwright et al. (2007) discusses the genetic manipulation of stem cells, specifically focusing on generating specialized beta cells, which could be relevant to understanding the broader applications of beta-Citraurol in the field of regenerative medicine and diabetes treatment (Wainwright et al., 2007).
Visualization of Dopaminergic Nerve Endings
Naumann et al. (1997) used [123I]beta-CIT, a marker of dopamine uptake sites, for SPECT imaging in a patient with DOPA-responsive dystonia, indicating intact dopamine transporters. This study could be indirectly related to the applications of beta-Citraurol in imaging and diagnosis (Naumann et al., 1997).
Pharmacokinetics and Metabolism
Smith (1998) provides an overview of the pharmacokinetic properties and metabolism of beta-agonists in livestock, which could offer insights into how similar compounds like beta-Citraurol are processed in biological systems (Smith, 1998).
Cell Transdifferentiation Research
Jia et al. (2021) studied the transdifferentiation of alpha cells into beta cells in zebrafish, an area that could be relevant for understanding the role of beta-Citraurol in cellular transformation and therapy (Jia et al., 2021).
Propriétés
Nom du produit |
beta-Citraurol |
|---|---|
Formule moléculaire |
C30H42O2 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-17-hydroxy-3,7,12,16-tetramethylheptadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C30H42O2/c1-23(12-8-9-13-24(2)15-11-17-26(4)22-31)14-10-16-25(3)18-19-29-27(5)20-28(32)21-30(29,6)7/h8-19,28,31-32H,20-22H2,1-7H3/b9-8+,14-10+,15-11+,19-18+,23-12+,24-13+,25-16+,26-17+/t28-/m1/s1 |
Clé InChI |
FNAJVVMDXCOSFY-QCPGYTKSSA-N |
SMILES isomérique |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CO)/C)/C |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CO)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



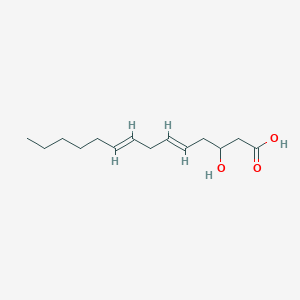
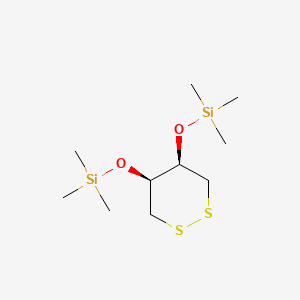
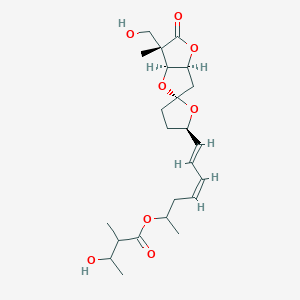
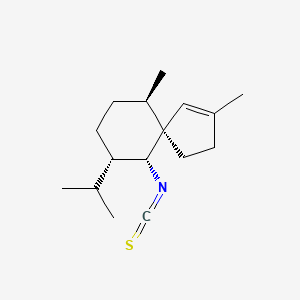
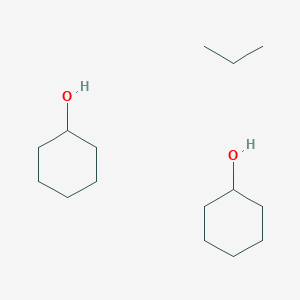

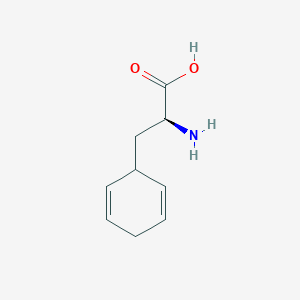

![[(4E,6E,8E)-3-hydroxy-2-methyl-1-[3-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)butyl]deca-4,6,8-trienyl] dihydrogen phosphate](/img/structure/B1260052.png)

![Potassium 17-[di(propan-2-yl)carbamoyl]estra-1(10),2,4-triene-3-sulfonate](/img/structure/B1260054.png)
![sodium;[5-[(1S)-2-[(3R,6R,9R,11S,15R,20S,21R,24R,25R,26R)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B1260057.png)
